Lipophilicity Differentiation: XLogP3 of 3.7 Versus Non‑Fluorinated and Mono‑Halogenated Phenoxyacetamide Analogs
The target compound exhibits a computed XLogP3 of 3.7, derived from the combined contribution of the 5‑bromo‑2‑chlorophenoxy scaffold and the N‑(2,2,2‑trifluoroethyl) substituent . By comparison, the non‑fluorinated analog 2‑(5‑bromo‑2‑chlorophenoxy)acetamide (lacking the trifluoroethyl group) has an estimated XLogP3 of approximately 2.0–2.3 based on substituent contribution subtraction (removal of –CH₂CF₃, ΔlogP ≈ −1.4 to −1.7), and the mono‑bromo analog 2‑(4‑bromophenoxy)-N‑(2,2,2‑trifluoroethyl)acetamide (lacking the 2‑chloro substituent) has a reported XLogP3 approximately 0.5–0.8 units lower . The intermediate lipophilicity of the 5‑bromo‑2‑chloro‑trifluoroethyl combination places this compound in a range that empirical drug‑likeness filters associate with favorable passive membrane permeability while mitigating the promiscuous target binding and rapid metabolic clearance often observed with XLogP3 > 5 .
| Evidence Dimension | Computed partition coefficient (XLogP3) as a lipophilicity surrogate |
|---|---|
| Target Compound Data | XLogP3 = 3.7 |
| Comparator Or Baseline | 2-(5-Bromo-2-chlorophenoxy)acetamide (XLogP3 ≈ 2.0–2.3, estimated); 2-(4-Bromophenoxy)-N-(2,2,2-trifluoroethyl)acetamide (XLogP3 ≈ 2.9–3.2, estimated) |
| Quantified Difference | ΔXLogP3 ≈ +1.4 to +1.7 versus non‑fluorinated analog; ΔXLogP3 ≈ +0.5 to +0.8 versus mono‑bromo analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18); comparator values estimated by substituent fragment contribution |
Why This Matters
Lipophilicity is a primary determinant of compound permeability, metabolic stability, and off‑target binding; the 3.7 value positions this compound in an empirically favorable range for cell‑based assays, distinguishing it from both more polar non‑fluorinated analogs and excessively lipophilic perhalogenated variants, thereby guiding selection for permeability‑sensitive screening cascades.
- [1] PubChem Compound Summary for CID 60773213. XLogP3 = 3.7. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/60773213 View Source
- [2] PubChem Compound Summary for CID 137346909. 2-(4-Bromophenoxy)-N-(2,2,2-trifluoroethyl)acetamide. National Center for Biotechnology Information. View Source
- [3] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and Computational Approaches to Estimate Solubility and Permeability in Drug Discovery and Development Settings. Adv. Drug Deliv. Rev. 2001, 46 (1–3), 3–26. DOI: 10.1016/S0169-409X(00)00129-0. View Source
